![molecular formula C13H10Cl2INO B2738715 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide CAS No. 246022-02-6](/img/structure/B2738715.png)
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide is a chemical compound with the molecular formula C13H10Cl2NOI It is known for its unique structure, which includes a pyridinium ion linked to a 2,4-dichlorophenyl group through an oxoethyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Catalyst: Iodine or other halogen sources
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,4-dichlorophenyl ketones.
Reduction: Formation of 2,4-dichlorophenyl alcohols.
Substitution: Formation of substituted pyridinium derivatives.
科学研究应用
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium chloride
- 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium bromide
- 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium fluoride
Uniqueness
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide is unique due to its iodide ion, which can influence the compound’s solubility, reactivity, and biological activity. The presence of the iodide ion may enhance the compound’s ability to participate in halogen bonding and other interactions, making it distinct from its chloride, bromide, and fluoride counterparts.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-pyridin-1-ium-1-ylethanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2NO.HI/c14-10-4-5-11(12(15)8-10)13(17)9-16-6-2-1-3-7-16;/h1-8H,9H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFTWPRXUNVZTR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)
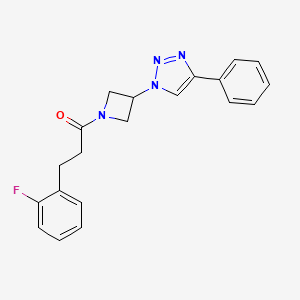
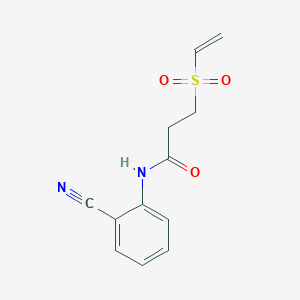
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)
![Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate](/img/structure/B2738638.png)
![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)
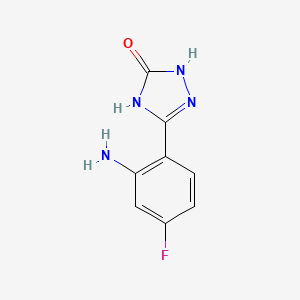
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(4-nitrophenyl)ethanediamide](/img/structure/B2738644.png)
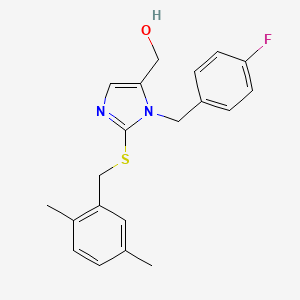
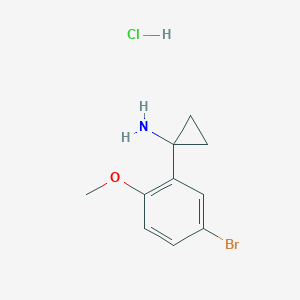
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2738648.png)
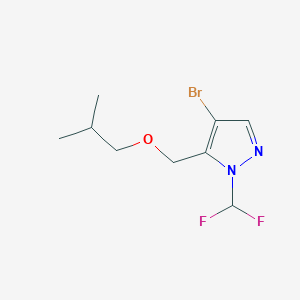
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2738651.png)
![2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2738655.png)
